molecular formula C10H9NNaO3S B093542 Sodium naphthionate CAS No. 130-13-2

Sodium naphthionate

Cat. No. B093542
Key on ui cas rn: 130-13-2
M. Wt: 246.24 g/mol
InChI Key: YVIYCJBOJWNEDS-UHFFFAOYSA-N
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Patent
US08664371B2

Procedure details

In a large beaker, add naphthionic acid sodium salt and water and stir to complete solution, pH=9.2-9.4. Slowly add hydrochloric acid, and white precipitation occurs at pH=2.2-2.4. Stir the slurry for at least 4 hours, then filter the slurry. Use the wetcake in Stage 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[S:2]([O-:16])(=[O:15])([C:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7]([NH2:8])=[CH:6][CH:5]=1)=[O:3]>O>[S:2]([OH:16])(=[O:15])([C:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7]([NH2:8])=[CH:6][CH:5]=1)=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].S(=O)(C1=CC=C(N)C2=CC=CC=C12)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Slowly add hydrochloric acid, and white precipitation
STIRRING
Type
STIRRING
Details
Stir the slurry for at least 4 hours
FILTRATION
Type
FILTRATION
Details
filter the slurry

Outcomes

Product
Name
Type
Smiles
S(=O)(C1=CC=C(N)C2=CC=CC=C12)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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